
1-(2,4,5-Trimethoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring attached to a 2,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimizing the aza Paternò–Büchi reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a range of functionalized benzyl derivatives.
Scientific Research Applications
1-(2,4,5-Trimethoxybenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism by which 1-(2,4,5-trimethoxybenzyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Uniqueness: 1-(2,4,5-Trimethoxybenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar nitrogen-containing heterocycles.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-[(2,4,5-trimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-10(11)9-14-5-4-6-14/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
MAVVMFYDFDWSKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


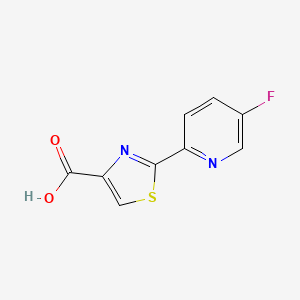
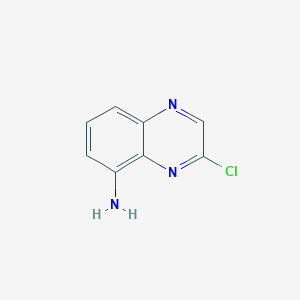

![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
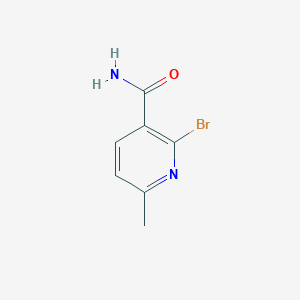


![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)

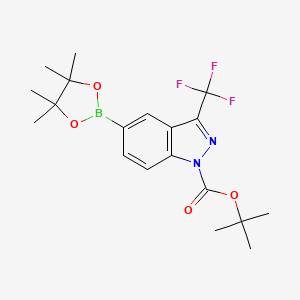
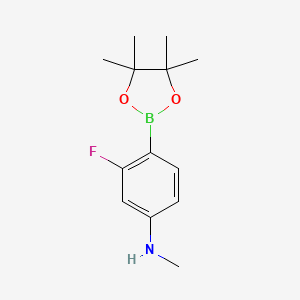
![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)


